molecular formula C13H11ClN2O3S B8667636 1-[5-(3-chloro-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol

1-[5-(3-chloro-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol

Cat. No. B8667636
M. Wt: 310.76 g/mol
InChI Key: IDSJVSDUTBZJGF-UHFFFAOYSA-N
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Patent
US08551984B2

Procedure details

The product of Step 1 (1.6 g, 3.98 mmol), Intermediate 1 (839 mg, 3.58 mmol), PdCl2 (dppf)-dichloromethane adduct (163 mg, 0.199 mmol), sodium carbonate (2M in water) (5.97 mL, 11.95 mmol), and DMF (39.8 mL) were heated at 100° C. for 2 hours under nitrogen. The reaction mixture was diluted with ethyl acetate and water, the solids were filtered and the organic fraction was washed with water, brine and dried over Na2SO4. Filtration and solvent evaporation gave a residue which was further purified by column chromatography on silica gel, eluting with ethyl acetate/hexane with a gradient 30-50% to afford 1-[5-(3-chloro-5-nitrophenyl)-1,3-thiazol-2-yl]cyclobutanol (610 mg, 49.3%).
Name
product
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
839 mg
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2 (dppf)-dichloromethane
Quantity
163 mg
Type
reactant
Reaction Step One
Quantity
5.97 mL
Type
reactant
Reaction Step One
Name
Quantity
39.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4](B2OC(C)(C)C(C)(C)O2)[CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1.CC(O)(C(C)(O)C)C.Br[C:29]1[S:33][C:32]([C:34]2([OH:38])[CH2:37][CH2:36][CH2:35]2)=[N:31][CH:30]=1.C(=O)([O-])[O-].[Na+].[Na+].CN(C=O)C>C(OCC)(=O)C.O>[Cl:1][C:2]1[CH:3]=[C:4]([C:29]2[S:33][C:32]([C:34]3([OH:38])[CH2:37][CH2:36][CH2:35]3)=[N:31][CH:30]=2)[CH:5]=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1 |f:0.1,3.4.5|

Inputs

Step One
Name
product
Quantity
1.6 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)[N+](=O)[O-])B1OC(C(O1)(C)C)(C)C.CC(C)(C(C)(O)C)O
Name
Quantity
839 mg
Type
reactant
Smiles
BrC1=CN=C(S1)C1(CCC1)O
Name
PdCl2 (dppf)-dichloromethane
Quantity
163 mg
Type
reactant
Smiles
Name
Quantity
5.97 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
39.8 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solids were filtered
WASH
Type
WASH
Details
the organic fraction was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
Filtration and solvent evaporation
CUSTOM
Type
CUSTOM
Details
gave a residue which
CUSTOM
Type
CUSTOM
Details
was further purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with ethyl acetate/hexane with a gradient 30-50%

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)[N+](=O)[O-])C1=CN=C(S1)C1(CCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 610 mg
YIELD: PERCENTYIELD 49.3%
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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